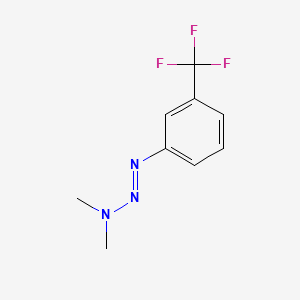
Methyl N-((benzyloxy)carbonyl)-N-(2,4-difluorophenyl)glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-((benzyloxy)carbonyl)-N-(2,4-difluorophenyl)glycinate is an organic compound that belongs to the class of glycine derivatives This compound is characterized by the presence of a benzyloxycarbonyl group and a difluorophenyl group attached to the nitrogen atom of glycine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-((benzyloxy)carbonyl)-N-(2,4-difluorophenyl)glycinate typically involves the following steps:
Protection of Glycine: Glycine is first protected by reacting it with benzyl chloroformate to form N-benzyloxycarbonyl glycine.
Formation of the Amide Bond: The protected glycine is then reacted with 2,4-difluoroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide bond.
Methylation: The final step involves the methylation of the carboxyl group using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methyl N-((benzyloxy)carbonyl)-N-(2,4-difluorophenyl)glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted glycine derivatives.
Aplicaciones Científicas De Investigación
Methyl N-((benzyloxy)carbonyl)-N-(2,4-difluorophenyl)glycinate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Biological Studies: Studied for its potential biological activity and interactions with enzymes and receptors.
Industrial Applications: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl N-((benzyloxy)carbonyl)-N-(2,4-difluorophenyl)glycinate depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
Methyl N-((benzyloxy)carbonyl)-N-phenylglycinate: Similar structure but lacks the difluoro substitution.
Methyl N-((benzyloxy)carbonyl)-N-(4-fluorophenyl)glycinate: Contains a single fluorine atom instead of two.
Methyl N-((benzyloxy)carbonyl)-N-(2,4-dichlorophenyl)glycinate: Contains chlorine atoms instead of fluorine.
Uniqueness
Methyl N-((benzyloxy)carbonyl)-N-(2,4-difluorophenyl)glycinate is unique due to the presence of two fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C17H15F2NO4 |
|---|---|
Peso molecular |
335.30 g/mol |
Nombre IUPAC |
methyl 2-(2,4-difluoro-N-phenylmethoxycarbonylanilino)acetate |
InChI |
InChI=1S/C17H15F2NO4/c1-23-16(21)10-20(15-8-7-13(18)9-14(15)19)17(22)24-11-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3 |
Clave InChI |
BBSNGCRLDDIQNF-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CN(C1=C(C=C(C=C1)F)F)C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


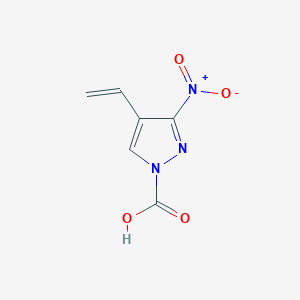
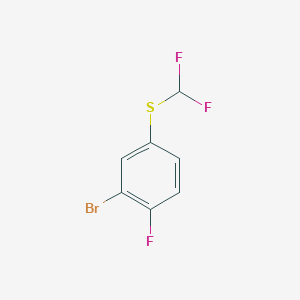

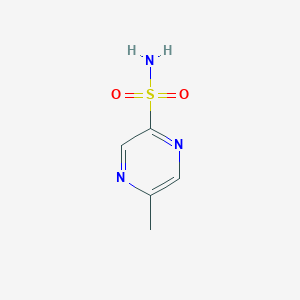
![7-(Methylthio)benzo[d]oxazol-2-amine](/img/structure/B15203920.png)
![[4-(5-Formyl-2-thienyl)phenyl]acetonitrile](/img/structure/B15203923.png)
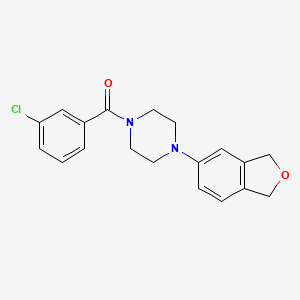
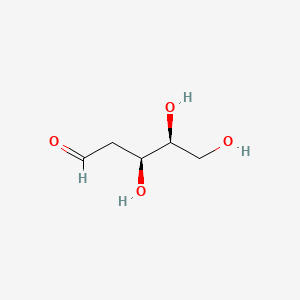
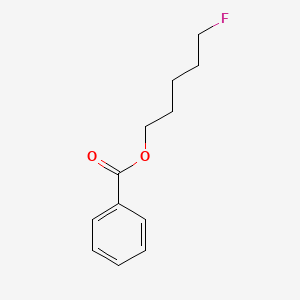


![Ethyl 6,6-dimethyl-3-(4-(trifluoromethyl)benzamido)-5,6-dihydropyrrolo[3,4-c]pyrazole-2(4H)-carboxylate](/img/structure/B15203951.png)
![2-(Bromomethyl)-5-methylbenzo[d]oxazole](/img/structure/B15203978.png)
